molecular formula C22H28O3 B4921244 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene

Cat. No.: B4921244
M. Wt: 340.5 g/mol
InChI Key: JYLZMSNVKWZHHX-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene, also known as Licochalcone A, is a natural flavonoid compound that is found in the roots of licorice plants. It has been extensively studied for its potential therapeutic benefits in treating various diseases such as cancer, inflammation, and microbial infections.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene A is not fully understood. However, it has been suggested that this compound A exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. This compound A has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines. This compound A has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound A has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound A has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. This compound A has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which play a crucial role in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene A has several advantages for lab experiments. It is a natural compound that can be easily extracted from the roots of licorice plants or synthesized chemically. It has been extensively studied for its potential therapeutic benefits and has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. However, this compound A also has some limitations for lab experiments. It is a relatively unstable compound that can degrade rapidly under certain conditions. It also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene A. One potential direction is to investigate its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound A has been shown to exhibit neuroprotective effects in animal models of these diseases. Another potential direction is to investigate its potential as a natural food preservative. This compound A has been shown to exhibit anti-microbial activity against various bacterial and fungal strains, which makes it a potential candidate for use as a natural food preservative. Further studies are needed to fully understand the potential therapeutic benefits of this compound A.
Conclusion
In conclusion, this compound A is a natural flavonoid compound that has been extensively studied for its potential therapeutic benefits in treating various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. This compound A can be synthesized from the roots of licorice plants or through chemical synthesis. The mechanism of action of this compound A is not fully understood, but it has been suggested that it exerts its effects by inhibiting the NF-κB signaling pathway. This compound A has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound A, including investigating its potential therapeutic benefits in treating neurodegenerative diseases and its potential as a natural food preservative.

Synthesis Methods

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene A can be synthesized from the roots of licorice plants or through chemical synthesis. The chemical synthesis of this compound A involves the reaction of 4-hydroxybenzaldehyde with 3,4-dimethylphenol in the presence of a base to form 4-(3,4-dimethylphenoxy)benzaldehyde. The aldehyde group of 4-(3,4-dimethylphenoxy)benzaldehyde is then reacted with 2-methoxy-1-propene in the presence of a base to form this compound.

Scientific Research Applications

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene A has been extensively studied for its potential therapeutic benefits in treating various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. This compound A has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound A has also been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Properties

IUPAC Name

1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-5-8-19-10-12-21(22(16-19)23-4)25-14-7-6-13-24-20-11-9-17(2)18(3)15-20/h5,8-12,15-16H,6-7,13-14H2,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLZMSNVKWZHHX-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC(=C(C=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC(=C(C=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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